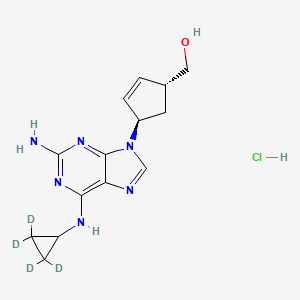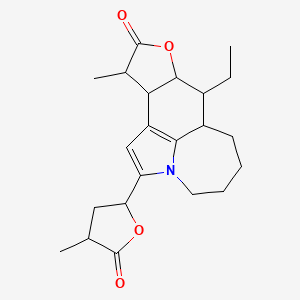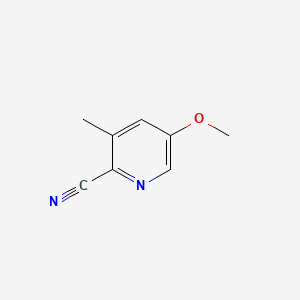
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) is a chemical compound with the molecular formula C5H9N3O. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazoles have been shown to interact with enzymes likeLactoperoxidase (LPO) . LPO inhibitors are known for their high binding affinity to the LPO enzyme, which plays a crucial role in the body’s immune response .
Mode of Action
It’s worth noting that triazole compounds often interact with their targets through hydrogen bonding . The 1,2,4-triazole moiety has also been shown to be a useful directing group for Ru-catalyzed C-H arylation .
Biochemical Pathways
Related 1,2,4-triazole compounds have been involved in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
Pharmacokinetics
For instance, the T2-exchange magnetic resonance imaging (MRI) contrast of azole protons has been characterized as a function of pH, temperature, and chemical modification .
Result of Action
For instance, the electrolytic oxidation of 1,2,4-triazole destabilized the compound but increased the stability of 3-amino-1,2,4-triazole .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI). For example, the electrolytic oxidation of related 1,2,4-triazole compounds has been shown to affect their stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of amidrazones with aldehydes under oxidative cyclization conditions. For instance, ceric ammonium nitrate can be used as a catalyst in an environmentally benign synthesis process . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable reaction media, such as polyethylene glycol, has been explored to make the process more sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based products.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylated amidrazones, 2,2,2-trifluoroacetic anhydride, and ceric ammonium nitrate. Reaction conditions often involve solvent-free environments or the use of recyclable solvents like polyethylene glycol .
Major Products Formed
The major products formed from these reactions are typically trisubstituted triazoles and N-fused triazoles, which have significant applications in various fields .
Scientific Research Applications
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A similar compound with the molecular formula C4H7N3, used in various chemical reactions.
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another related compound with similar structural features and applications.
Uniqueness
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-7-6-3-8(5)2/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXZADKOOVYNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149762-18-5 |
Source


|
| Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)






